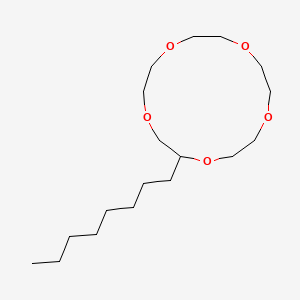

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane

Description

Structure

3D Structure

Properties

CAS No. |

74649-87-9 |

|---|---|

Molecular Formula |

C18H36O5 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

2-octyl-1,4,7,10,13-pentaoxacyclopentadecane |

InChI |

InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-18-17-22-14-13-20-10-9-19-11-12-21-15-16-23-18/h18H,2-17H2,1H3 |

InChI Key |

SPXNAQKEKSAVLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1COCCOCCOCCOCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis due to its ability to form stable complexes with metal ions.

Biology: Employed in the study of ion transport mechanisms across biological membranes.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Mechanism of Action

The mechanism of action of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This selective binding is influenced by the size and charge of the cation, as well as the specific structure of the crown ether .

Comparison with Similar Compounds

Comparison with Similar Crown Ethers

Structural Analogues

(i) 1,4,7,10,13-Pentaoxacyclopentadecane (15-Crown-5)

- Structure : Unsubstituted 15-membered ring with five oxygen atoms.

- Key Properties: High affinity for Na⁺ (log stability constant $ K_s \approx 1.5 $) due to optimal cavity size for sodium ions . Lower selectivity for K⁺ compared to 18-Crown-6 . LogP (octanol-water partition coefficient): 0.48 .

- Applications : Sodium ion extraction, electrochemical sensors .

(ii) 2,2-Dimethyl-1,4,7,10,13-Pentaoxacyclopentadecane

- Structure : 15-Crown-5 with two methyl groups at the 2-position.

- Key Properties :

- Applications: Limited to niche solvent systems due to reduced complexation efficiency .

(iii) 2-Decyl- and 2-Dodecyl-1,4,7,10,13-Pentaoxacyclopentadecane

- Structure : 15-Crown-5 with longer alkyl chains (C10 and C12).

- Key Properties: Extreme lipophilicity (logP >3.0) enables use in lipid membranes or non-aqueous media . Reduced solubility in polar solvents limits ion transport applications .

- Applications : Membrane-based ion channels, hydrophobic phase catalysis .

Macrocyclic Ethers with Heteroatom Substitutions

(i) 1,4,7,10-Tetraoxa-13-azacyclopentadecane

- Structure : 15-membered ring with four oxygen and one nitrogen atom.

- Key Properties: Nitrogen introduces pH-dependent binding behavior, enhancing selectivity for transition metals (e.g., Ag⁺, Cd²⁺) . Stability constants for Na⁺ ($ K_s \approx 1.2 $) are lower than 15-Crown-5 due to reduced oxygen donor sites .

- Applications : Heavy metal ion remediation, pH-responsive sensors .

(ii) 1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6)

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | logP | Stability Constant (Na⁺) | Key Applications |

|---|---|---|---|---|---|

| 15-Crown-5 | None | C₁₀H₂₀O₅ | 0.48 | 1.5 | Na⁺ extraction, sensors |

| 2-Octyl-15-Crown-5 | 2-Octyl | C₁₈H₃₄O₅ | ~2.5* | 1.3† | Non-polar solvent systems |

| 2,2-Dimethyl-15-Crown-5 | 2,2-Dimethyl | C₁₂H₂₄O₅ | >1.0 | 1.0 | Specialty solvents |

| 18-Crown-6 | None | C₁₂H₂₄O₆ | 1.14 | N/A (K⁺: 2.0) | K⁺ recognition |

| 1,4,7,10-Tetraoxa-13-azacyclopentadecane | 13-NH (aza-subst.) | C₁₀H₂₁NO₄ | 0.75 | 1.2 | Transition metal binding |

*Estimated based on alkyl chain contributions . †Hypothesized reduction due to steric effects .

Biological Activity

2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as a crown ether compound, is a macrocyclic polyether with significant biological activity. This compound is structurally characterized by its five ether linkages and a hydrophobic octyl group, which influences its interaction with biological systems. This article explores its biological activity by synthesizing information from diverse research sources.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₀O₅ |

| Molecular Weight | 290.40 g/mol |

| Boiling Point | 350.9 °C |

| Melting Point | -20 °C |

The presence of multiple ether groups enhances its solubility in organic solvents and its ability to form complexes with cations.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for metal ions and other small molecules. This property allows it to participate in various biochemical processes including:

- Ion Transport : The compound facilitates the transport of cations across lipid membranes by forming stable complexes.

- Catalysis : It has been shown to catalyze certain organic reactions, enhancing reaction rates without being consumed in the process.

Antimicrobial Properties

Recent studies have indicated that crown ethers like this compound exhibit antimicrobial activities against various pathogens. For instance:

- Bacterial Inhibition : Research has demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of their membrane integrity.

- Fungal Activity : It has also shown efficacy against fungal strains by interfering with their cell wall synthesis.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several crown ethers including this compound against common pathogens. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to varying concentrations of the compound.Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 50 µg/mL Staphylococcus aureus 30 µg/mL Candida albicans 40 µg/mL -

Cell Membrane Interaction :

Another study focused on the interaction between this compound and lipid bilayers. Using fluorescence spectroscopy and electron microscopy, researchers observed that the compound integrates into the membrane structure leading to increased permeability and subsequent cell lysis.

Toxicological Profile

Despite its biological activities, safety assessments indicate potential toxicity associated with high concentrations of this compound:

- Skin Irritation : The compound has been classified as causing skin irritation upon contact.

- Eye Irritation : It poses serious eye irritation risks.

These findings emphasize the need for careful handling and application in therapeutic contexts.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency by stabilizing intermediates .

- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) improve etherification rates during macrocycle formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions like oligomerization .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves structural isomers .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies ether linkage patterns and alkyl chain conformation (e.g., δ 3.6–4.2 ppm for oxygens) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+Na]⁺ at m/z 487.3) .

- HPLC : Reverse-phase C18 columns validate purity (>98%) using acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard classification : GHS Category 4 oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers integrate theoretical frameworks into experimental design for studying this compound’s supramolecular interactions?

- Methodological Answer :

- Conceptual alignment : Link hypotheses to host-guest chemistry models (e.g., crown ether-cation interactions) to guide binding affinity assays .

- Variable selection : Use density functional theory (DFT) to predict conformational stability before synthesizing derivatives .

- Validation : Compare experimental results (e.g., X-ray crystallography) with computational simulations to refine theoretical assumptions .

Q. What strategies resolve contradictions in published data on the compound’s bioactivity or physicochemical properties?

- Methodological Answer :

- Systematic review : Meta-analyze datasets from PubChem and EPA DSSTox to identify outliers or methodological inconsistencies .

- Reproducibility testing : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) .

- Statistical validation : Apply ANOVA to assess inter-laboratory variability in logP or melting point measurements .

Q. How does this compound function in membrane separation technologies?

- Methodological Answer :

- Mechanism : The octyl chain enhances lipophilicity, enabling selective transport of hydrophobic molecules across polymeric membranes .

- Experimental design : Use Franz diffusion cells to measure permeation rates of model drugs (e.g., ibuprofen) .

- Optimization : Vary alkyl chain length (C8 vs. C12) to balance flux and selectivity in pervaporation membranes .

Q. What methodologies validate the compound’s stability under extreme pH or thermal conditions?

- Methodological Answer :

- Stress testing : Incubate samples at 80°C for 48 hours or in 0.1M HCl/NaOH to assess degradation via HPLC .

- Kinetic analysis : Plot Arrhenius curves to predict shelf-life using activation energy (Eₐ) derived from thermal gravimetric analysis (TGA) .

- Structural elucidation : IR spectroscopy identifies bond cleavage (e.g., C-O at 1100 cm⁻¹) post-degradation .

Q. How can researchers establish a structure-activity relationship (SAR) for derivatives of this compound?

- Methodological Answer :

- Synthetic modifications : Introduce substituents (e.g., hydroxyl or amine groups) at the 2-octyl position .

- Bioassays : Test ionophoric activity using patch-clamp electrophysiology for K⁺/Na⁺ selectivity .

- Data modeling : Apply multivariate regression to correlate logD values with biological efficacy .

Q. What methodological challenges arise in crystallographic studies of this compound?

- Methodological Answer :

- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Polymorphism : Screen solvents (e.g., ethanol vs. acetone) to isolate thermodynamically stable forms .

- Data interpretation : Use SHELX software to resolve disorder in the octyl chain due to rotational freedom .

Q. How do researchers design factorial experiments to study synergistic effects of this compound in multicomponent systems?

- Methodological Answer :

- Variable selection : Test interactions between temperature (25–60°C), concentration (1–10 mM), and co-solvents (e.g., DMSO) .

- Design matrix : Apply a 2³ full factorial design to quantify main effects and interactions via response surface methodology (RSM) .

- Validation : Confirm synergism using isobolographic analysis for antimicrobial or catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.